Ethyl 4-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate
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Overview
Description
Ethyl 4-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate is a chemical compound with the molecular formula C20H21FN6O3S . It is a complex molecule that contains several functional groups and rings, including a fluorophenyl group, a triazolo-pyridazine ring, and a benzoate ester .
Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis Techniques: Novel methods have been developed for synthesizing compounds with structures analogous to Ethyl 4-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate. These techniques often involve the reaction of specific precursor molecules in the presence of catalysts or under specific conditions to form the desired heterocyclic compounds, demonstrating the versatility and adaptability of synthetic strategies in creating complex molecules (Gündoğdu et al., 2019).
- Structural Characterization: Detailed structural characterization, including X-ray diffraction and spectroscopic methods, confirms the molecular structure of these compounds. This structural knowledge is crucial for understanding the biological activity and potential applications of these molecules (El-Azab et al., 2016).
Biological Activities and Applications
- Antimicrobial Activity: Some compounds structurally related to Ethyl 4-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate have been evaluated for their antimicrobial activities. Certain derivatives have shown promising results against a variety of bacterial and fungal strains, indicating their potential as antimicrobial agents (Mabkhot et al., 2016).
- Molecular Docking Studies: Molecular docking studies have been conducted to predict the interaction of these compounds with biological targets, such as enzymes or receptors. These studies help in understanding the potential mechanism of action and guiding the design of more potent and selective derivatives (El-Azab et al., 2016).
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazole derivatives, have been found to bind with high affinity to multiple receptors . These targets often play crucial roles in various biological processes, including cell growth, inflammation, and immune response .
Mode of Action
It’s known that similar compounds, such as 1,2,4-triazole derivatives, interact with their targets by forming hydrogen bonds . This interaction can lead to changes in the target’s function, potentially altering cellular processes .
Biochemical Pathways
Related compounds, such as 1,2,4-triazole derivatives, have been associated with a variety of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities . These activities suggest that the compound may affect multiple biochemical pathways, leading to diverse downstream effects .
Pharmacokinetics
It’s known that the ability of similar compounds to form hydrogen bonds can lead to improvements in their pharmacokinetic, pharmacological, and toxicological properties .
Result of Action
Based on the biological activities of similar compounds, it can be inferred that the compound may have potential therapeutic effects, such as anti-inflammatory, anticancer, and antimicrobial effects .
Action Environment
It’s known that factors such as ph, temperature, and the presence of other molecules can affect the action of similar compounds .
properties
IUPAC Name |
ethyl 4-[[2-[[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN5O3S/c1-2-31-22(30)14-6-8-17(9-7-14)24-19(29)13-32-20-11-10-18-25-26-21(28(18)27-20)15-4-3-5-16(23)12-15/h3-12H,2,13H2,1H3,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJUZGWRVFSHTQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN3C(=NN=C3C4=CC(=CC=C4)F)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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